(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]prop-2-enamide
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Overview
Description
(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]prop-2-enamide is an organic compound that features a furan ring and a thiophene ring, both of which are heterocyclic aromatic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods like the Gewald reaction, which involves the condensation of α-cyanoesters with sulfur and ketones.
Coupling Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the amide bond, potentially leading to the formation of amines.
Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., NH₃, OH⁻) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield furan-3-carboxylic acid derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The presence of both furan and thiophene rings suggests potential bioactivity.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Compounds with similar structures have been studied for their anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or organic semiconductors, due to its aromatic nature and potential for electronic interactions.
Mechanism of Action
The mechanism of action of (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]prop-2-enamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. If it functions as a receptor modulator, it might interact with specific receptor sites, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(2-thienyl)ethyl]prop-2-enamide: Similar structure but with a different substitution on the thiophene ring.
(2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(3-methylphenyl)ethyl]prop-2-enamide: Similar structure but with a phenyl ring instead of a thiophene ring.
Uniqueness
The uniqueness of (2E)-3-(furan-3-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]prop-2-enamide lies in its specific combination of furan and thiophene rings, which may confer distinct electronic and steric properties, potentially leading to unique reactivity and bioactivity profiles.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-10-5-7-19-14(10)12(16)8-15-13(17)3-2-11-4-6-18-9-11/h2-7,9,12,16H,8H2,1H3,(H,15,17)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXAXTNCABOCXOJ-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)C=CC2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)C(CNC(=O)/C=C/C2=COC=C2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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